molecular formula C7H5NOS2 B2605512 2-Mercaptobenzo[d]thiazol-6-ol CAS No. 74537-63-6

2-Mercaptobenzo[d]thiazol-6-ol

Cat. No. B2605512
CAS RN: 74537-63-6
M. Wt: 183.24
InChI Key: SZNXHOMOAFJDRV-UHFFFAOYSA-N
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Description

2-Mercaptobenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C7H5NOS2. It has antimicrobial, antioxidant, and anticancer properties .


Synthesis Analysis

The synthesis of 2-Mercaptobenzo[d]thiazol-6-ol and similar compounds has been reported in various studies . For instance, one method involves the reaction of 2-aminothiophenol and carbon disulfide .


Molecular Structure Analysis

The molecular structure of 2-Mercaptobenzo[d]thiazol-6-ol is planar with a C=S double bond .


Chemical Reactions Analysis

2-Mercaptobenzo[d]thiazol-6-ol can undergo various chemical reactions. For example, it can be converted to 2-Methylsulfanyl-benzothiazol-6-ol through a reaction involving triethylamine and iodomethane .


Physical And Chemical Properties Analysis

2-Mercaptobenzo[d]thiazol-6-ol is a solid at room temperature . It has a molecular weight of 183.25.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Heterocyclic Compounds : 2-Mercaptobenzo[d]thiazol-6-ol has been used in the synthesis of various heterocyclic compounds. It's involved in the formation of 2-mercaptothieno and 2-mercaptobenzo thiazoles, demonstrating its versatility in organic synthesis (Astrakhantseva et al., 1976).

  • Synthesis of Ferrocenylalkyl Mercaptoazoles : In the realm of organometallic chemistry, 2-Mercaptobenzo[d]thiazol-6-ol has been used to synthesize ferrocenylalkyl mercaptoazoles with notable antitumor activity, indicating its potential in medical chemistry (Rodionov et al., 2015).

  • Coordination Chemistry : The compound has been involved in coordination chemistry, especially in the study of thiosalicylate ligands. Its role in forming complex metal centres highlights its importance in inorganic chemistry (Wehr-Candler & Henderson, 2016).

Material Science and Industrial Applications

  • Rubber Vulcanization : Historically, 2-Mercaptobenzo[d]thiazol-6-ol has been a widely used accelerator in the vulcanization of natural and synthetic rubber. Its role in this process underlines its industrial significance (Adams, 1975).

  • Antimicrobial Activity : Compounds synthesized from 2-Mercaptobenzo[d]thiazol-6-ol have been evaluated for their antimicrobial properties, showing promise against various bacterial and fungal species. This suggests its potential in developing new antimicrobial agents (Gour et al., 2021).

  • Corrosion Inhibition : Derivatives of 2-Mercaptobenzo[d]thiazol-6-ol have been studied as corrosion inhibitors for mild steel in acidic solutions, indicating its utility in material protection and maintenance (Döner et al., 2011).

Safety And Hazards

2-Mercaptobenzo[d]thiazol-6-ol is classified as a hazardous substance. It may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves when handling it .

Future Directions

The future research directions for 2-Mercaptobenzo[d]thiazol-6-ol could involve further exploration of its antimicrobial, antioxidant, and anticancer properties . Additionally, more studies could be conducted to fully understand its mechanism of action and potential applications in various fields.

properties

IUPAC Name

6-hydroxy-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS2/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNXHOMOAFJDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptobenzo[d]thiazol-6-ol

Citations

For This Compound
2
Citations
L Pasternak, E Meltzer-Mats, G Babai-Shani… - Chemical …, 2014 - pubs.rsc.org
Adenosine monophosphate-activated protein kinase (AMPK) has been identified as one of the major targets for antidiabetic drugs. This study describes two AMPK-activating agents 2-(…
Number of citations: 17 pubs.rsc.org
E Meltzer-Mats, G Babai-Shani… - Journal of medicinal …, 2013 - ACS Publications
Adenosine 5′-monophosphate activated protein kinase (AMPK) has emerged as a major potential target for novel antidiabetic drugs. We studied the structure of 2-chloro-5-((Z)-((E)-5-((…
Number of citations: 86 pubs.acs.org

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